hexyl 2-chloroacetate
Overview
Description
hexyl 2-chloroacetate is an organic compound with the molecular formula C8H15ClO2. It is an ester formed from hexanol and chloroacetic acid. This compound is primarily used in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: hexyl 2-chloroacetate can be synthesized through the esterification of hexanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester.
Industrial Production Methods: In an industrial setting, hexyl chloroacetate is produced by reacting hexanol with chloroacetyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: hexyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in hexyl chloroacetate can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, hexyl chloroacetate can hydrolyze to form hexanol and chloroacetic acid.
Reduction: this compound can be reduced to hexyl acetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Reduction: Lithium aluminum hydride is used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include hexyl amine, hexyl alcohol, or hexyl thiol, depending on the nucleophile used.
Hydrolysis: The primary products are hexanol and chloroacetic acid.
Reduction: The major product is hexyl acetate.
Scientific Research Applications
hexyl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is employed in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of hexyl chloroacetate involves its interaction with nucleophiles, leading to the formation of substitution products. The chlorine atom in hexyl chloroacetate is highly reactive and can be easily replaced by other nucleophiles. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Butyl chloroacetate
Comparison: hexyl 2-chloroacetate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain chloroacetates. This longer chain can influence the compound’s solubility, boiling point, and reactivity. Additionally, hexyl chloroacetate’s applications in the fragrance and flavor industry are distinct due to its specific olfactory properties.
Properties
IUPAC Name |
hexyl 2-chloroacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRZJILAIHWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281706 | |
Record name | Hexyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-57-1 | |
Record name | NSC22576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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